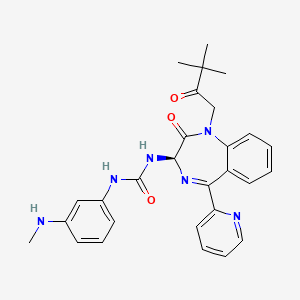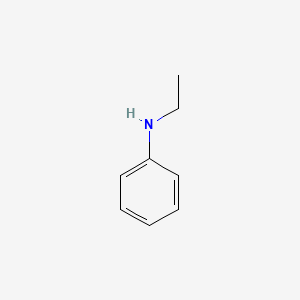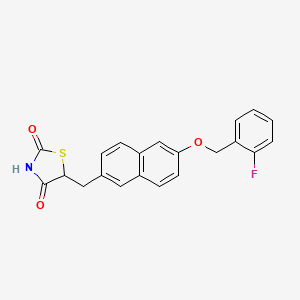
Paclitaxel-acide succinique
Vue d'ensemble
Description
Paclitaxel succinate is a derivative of paclitaxel, a natural product derived from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is a well-known chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancers. The succinate derivative is designed to improve the solubility and bioavailability of paclitaxel, making it more effective in clinical applications .
Applications De Recherche Scientifique
Paclitaxel succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cell division and microtubule stabilization.
Medicine: Widely used in cancer research for developing new chemotherapeutic agents and drug delivery systems.
Mécanisme D'action
Target of Action
Paclitaxel-Succinic Acid, also known as Paclitaxel Succinate, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Paclitaxel Succinate interacts with its targets by promoting tubulin polymerization and stabilizing microtubules from depolymerization . This interaction is relevant to special regions on tubulin, including H6–H7 and the M-loop . The binding affinity of Paclitaxel and tubulin depends on the nucleotide content of tubulin . This unique mechanism of action leads to cell cycle arrest and subsequent apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Paclitaxel Succinate is the microtubule dynamics . By stabilizing microtubules, Paclitaxel Succinate prevents their normal dynamic reorganization, which is crucial for their function in cell division . This leads to cell cycle arrest at the G2/M phase and induces apoptosis . Additionally, Paclitaxel Succinate can inhibit the TLR4 signaling pathway and activate ER stress-mediated cell death in different cancers .
Pharmacokinetics
The pharmacokinetics of Paclitaxel Succinate involves its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that the poor water solubility of Paclitaxel has been a challenge for its therapeutic application .
Result of Action
The molecular and cellular effects of Paclitaxel Succinate’s action include cell cycle arrest and the induction of apoptosis . At the molecular level, Paclitaxel Succinate treatment can lead to the activation of apoptotic proteins . At the cellular level, it has been found that drug-loaded fibers of Paclitaxel Succinate have better cellophilicity and anti-tumor effect in vitro and in vivo than naked drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Paclitaxel Succinate. For instance, the production of Paclitaxel in yew trees is influenced by environmental factors . In terms of drug delivery, the development of self-assembled drug-loaded nanometers based on the carrier-free concept fiber has shown potential in improving the bioavailability and stability of Paclitaxel Succinate .
Analyse Biochimique
Biochemical Properties
Paclitaxel-Succinic acid, like its parent compound paclitaxel, plays a significant role in biochemical reactions, particularly in the inhibition of microtubule depolymerization . This compound interacts with the beta-subunit of polymerized tubulin, preventing the dissociation rate of the tubulin subunits from the tubule . This interaction results in the formation of microtubule bundles and asters, arresting cells in mitosis .
Cellular Effects
Paclitaxel-Succinic acid has profound effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and mitotic catastrophe . It also induces the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators . In addition, it has been shown to downregulate VEGF and Ang-1 expression in tumor cells .
Molecular Mechanism
The mechanism of action of Paclitaxel-Succinic acid is primarily through its binding interactions with biomolecules, particularly tubulin . By binding to the beta-subunit of polymerized tubulin, it inhibits the dissociation rate of the tubulin subunits from the tubule, leading to cell cycle arrest and apoptosis . It also induces changes in gene expression, particularly the downregulation of VEGF and Ang-1 .
Temporal Effects in Laboratory Settings
Studies on paclitaxel, the parent compound, have shown that it has long-term effects on cellular function, including the induction of apoptosis and cell cycle arrest .
Dosage Effects in Animal Models
The effects of Paclitaxel-Succinic acid vary with different dosages in animal models. While specific studies on Paclitaxel-Succinic acid are limited, research on paclitaxel has shown that it exhibits more tumor inhibitory activity at lower doses
Metabolic Pathways
The metabolic pathways that Paclitaxel-Succinic acid is involved in are likely similar to those of paclitaxel. Paclitaxel is synthesized from diverse molecular building blocks sourced from different metabolic pathways . The specific enzymes or cofactors that Paclitaxel-Succinic acid interacts with, and its effects on metabolic flux or metabolite levels, require further study.
Transport and Distribution
Paclitaxel-Succinic acid is likely transported and distributed within cells and tissues in a manner similar to paclitaxel. Studies have shown that paclitaxel can cross the blood-brain and blood-cerebrospinal barriers and penetrate malignant cells via the LRP1 transport system
Subcellular Localization
Given its similarity to paclitaxel, it is likely that Paclitaxel-Succinic acid also localizes to the microtubules where it exerts its effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of paclitaxel succinate involves the esterification of paclitaxel with succinic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of paclitaxel succinate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Paclitaxel succinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in paclitaxel succinate can be hydrolyzed to release paclitaxel and succinic acid.
Oxidation: Paclitaxel succinate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Substitution: The succinate group can be substituted with other functional groups to create different derivatives of paclitaxel.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: Paclitaxel and succinic acid.
Oxidation: Oxidized derivatives of paclitaxel.
Substitution: Various paclitaxel derivatives depending on the substituent used.
Comparaison Avec Des Composés Similaires
Docetaxel: Another taxane derivative with a similar mechanism of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines.
Epothilones: A class of microtubule-stabilizing agents with a similar mechanism of action but different chemical structures.
Uniqueness of Paclitaxel Succinate: Paclitaxel succinate is unique due to its improved solubility and bioavailability compared to paclitaxel. This makes it more effective in clinical applications, particularly in the formulation of injectable drugs. Additionally, the succinate derivative has shown potential in overcoming some of the limitations associated with paclitaxel, such as poor water solubility and hypersensitivity reactions .
Propriétés
IUPAC Name |
4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35+,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOJYDPFALIQZ-LAVNIZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H55NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315159 | |
| Record name | Paclitaxel succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
954.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117527-50-1 | |
| Record name | Paclitaxel succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117527-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paclitaxel succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)













